4-Chloro-6-Ethyl-2-Methylquinoline
Overview
Description
Mechanism of Action
Target of Action
4-Chloro-6-Ethyl-2-Methylquinoline is a derivative of quinoline, a nitrogen-containing bicyclic compound . Quinoline and its derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antimalarial, and anticancer effects Quinoline derivatives are known to interact with various biological targets, including bacterial dna gyrase and type iv topoisomerase .
Mode of Action
Quinoline derivatives are known to inhibit dna synthesis by promoting the cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death .
Biochemical Pathways
Given the known mode of action of quinoline derivatives, it can be inferred that the compound may interfere with dna replication and transcription processes in bacteria, leading to their death .
Result of Action
Based on the known mode of action of quinoline derivatives, it can be inferred that the compound may lead to bacterial death by inhibiting dna synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 4-Chloro-6-Ethyl-2-Methylquinoline, can be achieved through several classical methods such as the Skraup, Doebner von Miller, and Conrad-Limpach reactions . These methods involve the cyclization of aniline derivatives with various reagents under acidic or basic conditions. For example, the Skraup synthesis involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent .
Industrial Production Methods
Industrial production of quinoline derivatives often employs transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols . These methods are designed to be efficient, cost-effective, and environmentally friendly. For instance, the use of molecular iodine as a catalyst in ethanol or solvent-free conditions has been reported for the synthesis of quinoline derivatives .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-Ethyl-2-Methylquinoline undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms, leading to the reduction of the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
4-Chloro-6-Ethyl-2-Methylquinoline has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: It exhibits antimicrobial, antiviral, and anticancer activities.
Medicine: It is investigated for its potential use as an antimalarial, antimicrobial, and anticancer agent.
Industry: It is used in the production of dyes, catalysts, and materials.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Chloro-6-Ethyl-2-Methylquinoline is unique due to the specific combination of chlorine, ethyl, and methyl groups on the quinoline ring.
Properties
IUPAC Name |
4-chloro-6-ethyl-2-methylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN/c1-3-9-4-5-12-10(7-9)11(13)6-8(2)14-12/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBZOJSJLZJIEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C(N=C2C=C1)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40586454 | |
Record name | 4-Chloro-6-ethyl-2-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40586454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123638-09-5 | |
Record name | 4-Chloro-6-ethyl-2-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40586454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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